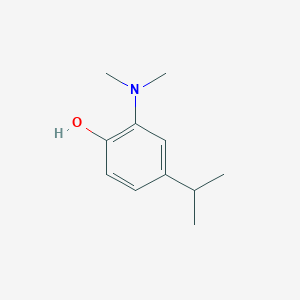

2-(Dimethylamino)-4-isopropylphenol

Description

Significance of Phenolic Structures in Organic Synthesis and Material Science

Phenols are a class of organic compounds featuring a hydroxyl (-OH) group directly attached to an aromatic ring. This structural arrangement imparts unique chemical properties that make them highly valuable in both organic synthesis and material science. The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, making phenols key starting materials for a wide variety of substituted aromatic compounds. sigmaaldrich.com Furthermore, the acidity of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles.

In the realm of material science, phenolic resins, produced from the polymerization of phenol (B47542) and formaldehyde, were among the first synthetic polymers to be commercialized. Their durability, heat resistance, and electrical insulating properties have led to their continued use in a vast array of applications, from electronics and adhesives to automotive components. The inherent antioxidant properties of many phenolic compounds, stemming from their ability to scavenge free radicals, also make them crucial additives in materials to prevent degradation.

Overview of Amino-Substituted Phenols in Ligand Design and Chemical Transformations

The introduction of an amino group onto a phenolic backbone gives rise to amino-substituted phenols, a class of compounds with enhanced functionality and diverse applications. The presence of both a Lewis basic amino group and a tunable phenolic group makes these molecules excellent candidates for ligand design in coordination chemistry. These ligands can form stable complexes with a variety of metal ions, and the electronic and steric properties of these complexes can be finely tuned by modifying the substituents on the aromatic ring. These metal complexes, in turn, can serve as catalysts for a range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

A key synthetic route to aminomethylated phenols is the Mannich reaction, a three-component condensation involving a phenol, an aldehyde (often formaldehyde), and a primary or secondary amine. google.comatamanchemicals.comsigmaaldrich.com This reaction provides a direct method for the ortho-aminomethylation of phenols, leading to the formation of a β-amino carbonyl compound, also known as a Mannich base. google.comatamanchemicals.com Recent advancements have also led to the development of copper-catalyzed cross-dehydrogenative coupling reactions for the ortho-aminomethylation of phenols, offering an alternative and highly selective synthetic strategy. bldpharm.com

Scope and Research Significance of 2-(Dimethylamino)-4-isopropylphenol in Contemporary Chemistry

This compound is a specific example of an amino-substituted phenol. Its structure incorporates a dimethylamino group at the ortho position and an isopropyl group at the para position relative to the hydroxyl group.

While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its structure suggests potential applications in several areas of contemporary chemistry. The presence of both a coordinating dimethylamino group and a phenolic oxygen makes it a potential bidentate ligand for various metal ions. Such metal complexes could be investigated for their catalytic activity in polymerization reactions or other organic transformations. The substituted phenol moiety also suggests that it could be explored for its antioxidant properties.

The synthesis of this compound would likely proceed via the Mannich reaction, using 4-isopropylphenol (B134273), formaldehyde, and dimethylamine (B145610) as starting materials. This synthetic approach is a well-established method for producing ortho-aminophenols.

Below is a table summarizing some of the basic chemical properties of this compound.

| Property | Value |

| CAS Number | 857629-76-6 bldpharm.com |

| Molecular Formula | C11H17NO bldpharm.com |

| Molecular Weight | 179.26 g/mol bldpharm.com |

Further research is required to fully elucidate the specific properties and potential applications of this compound and to understand its full significance within the field of chemistry.

Structure

3D Structure

Properties

CAS No. |

857629-76-6 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(dimethylamino)-4-propan-2-ylphenol |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-5-6-11(13)10(7-9)12(3)4/h5-8,13H,1-4H3 |

InChI Key |

CQINMKGOYNJJSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethylamino 4 Isopropylphenol and Its Precursors

Strategies for Introducing the Dimethylamino Moiety onto Phenolic Skeletons

Attaching a dimethylamino group to a phenolic ring, particularly at the ortho position relative to the hydroxyl group, can be accomplished through several primary methods. These include the reductive amination of a corresponding carbonyl compound, the Mannich reaction for aminoalkylation, and the direct alkylation of an aminophenol.

Reductive amination, also known as reductive alkylation, is a powerful method for forming amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, often one-pot, process first involves the formation of an imine or iminium ion from the reaction of a carbonyl compound (like an aldehyde or ketone) with an amine, followed by the reduction of this intermediate to the target amine. wikipedia.orgmasterorganicchemistry.com

For the synthesis of a 2-(dimethylamino) substituted phenol (B47542), a suitable precursor would be a 2-hydroxy-substituted benzaldehyde or acetophenone. The reaction proceeds by condensing the phenolic carbonyl compound with dimethylamine (B145610) to form an iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, each with specific advantages. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its ability to selectively reduce the iminium ion in the presence of the original carbonyl group. masterorganicchemistry.com Other modern reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and borohydride exchange resin (BER) are also effective and may be preferred to avoid the toxicity of cyanide. masterorganicchemistry.comkoreascience.kr The reaction is tolerant of various functional groups, making it a versatile choice in complex syntheses. koreascience.kr

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics | Common Applications |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines over ketones/aldehydes; highly toxic. masterorganicchemistry.com | Widely used historically for direct reductive amination. koreascience.kr |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder, less toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com | A common choice in modern organic synthesis for its safety and efficacy. |

| Borohydride Exchange Resin (BER) | Solid-supported reagent, allowing for easier product purification; less toxic. koreascience.kr | Used as an alternative to other borohydride reagents. |

This table is generated based on data from the text.

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on a substrate. wikipedia.orglibretexts.org The classic reaction utilizes an amine (primary or secondary), a non-enolizable aldehyde (typically formaldehyde), and a compound with at least one active hydrogen atom. oarjbp.com Phenols are particularly suitable substrates for the Mannich reaction, as the electron-rich aromatic ring is readily substituted, usually at the ortho position to the hydroxyl group, to form a "Mannich base." nih.govyoutube.com

In the context of synthesizing 2-(Dimethylamino)-4-isopropylphenol, 4-isopropylphenol (B134273) would serve as the substrate. The reaction with formaldehyde and dimethylamine would introduce a dimethylaminomethyl group [-CH₂N(CH₃)₂] at the ortho position. While this does not directly yield the target compound, the resulting Mannich base is a key intermediate that can be further modified if necessary. The reaction mechanism begins with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from dimethylamine and formaldehyde, which is then attacked by the electron-rich phenol ring. libretexts.orgyoutube.com

The Mannich reaction is widely used in the synthesis of pharmaceuticals and other biologically active compounds due to its reliability and the utility of the resulting aminoalkylphenols. oarjbp.comnih.gov

A direct route to the dimethylamino group involves the N-alkylation of a precursor aminophenol. For this specific synthesis, the starting material would be 2-amino-4-isopropylphenol. The challenge in this approach lies in achieving selective N-alkylation without significant O-alkylation of the phenolic hydroxyl group. umich.edu

To favor N-alkylation, the hydroxyl group can be temporarily protected. A common strategy involves reacting the aminophenol with benzaldehyde to form a Schiff base (an imine), which protects the amino group. umich.eduresearchgate.net The phenolic hydroxyl can then be alkylated, or in this case, the imine can be reduced and the resulting secondary amine can be subsequently alkylated. umich.edu

Alternatively, direct N-methylation of the primary amino group can be achieved using methylating agents like methyl iodide or dimethyl sulfate. nih.gov However, controlling the reaction to prevent over-alkylation (formation of a quaternary ammonium (B1175870) salt) and competing O-alkylation requires careful control of reaction conditions. nih.govresearchgate.net Modern methods using dimethyl carbonate (DMC) as a greener methylating agent have also been developed. nih.gov One-pot procedures where an aminophenol is condensed with an aldehyde and then reduced with an agent like sodium borohydride offer an efficient pathway to N-alkylated aminophenols. umich.eduresearchgate.net

Approaches for Incorporating the Isopropyl Group into Phenolic Rings

The introduction of an isopropyl group onto a phenol ring is a classic example of a Friedel-Crafts alkylation reaction. The primary goal is to achieve high selectivity for substitution at the desired position (para to the hydroxyl group) and to minimize the formation of isomeric byproducts and poly-alkylated products.

The Friedel-Crafts alkylation is the most common method for producing alkylphenols. wikipedia.orgtaylorandfrancis.com This electrophilic aromatic substitution reaction involves treating a phenol with an alkylating agent in the presence of a catalyst. For isopropylation, common alkylating agents include propene, isopropanol, or isopropyl halides. semanticscholar.orgjk-sci.com

The hydroxyl group of the phenol is a strongly activating, ortho-para directing group. Therefore, direct isopropylation of phenol typically yields a mixture of 2-isopropylphenol and 4-isopropylphenol, along with di- and tri-substituted products like 2,6-diisopropylphenol and 2,4-diisopropylphenol. researchgate.netgoogle.com

The choice of catalyst is critical for controlling the regioselectivity of the reaction. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to complex product mixtures. wikipedia.orgbeilstein-journals.org Modern heterogeneous catalysts, such as zeolites (e.g., H-beta, H-mordenite) and modified clays, have been investigated to improve selectivity towards a specific isomer. researchgate.netresearchgate.net These solid acid catalysts offer environmental benefits and can be tuned to favor the formation of the para-isomer (4-isopropylphenol) due to steric constraints within their porous structures. researchgate.net For instance, the isopropylation of phenol using isopropanol over H-beta zeolites has been studied for the selective synthesis of specific isopropylphenol isomers. researchgate.netresearchgate.net

Table 2: Catalysts in the Isopropylation of Phenol

| Catalyst Type | Examples | Typical Outcome/Selectivity |

|---|---|---|

| Lewis Acids | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) | Highly active, but can lead to mixtures of ortho, para, and poly-alkylated products. jk-sci.comwikipedia.org |

| Solid Acids (Zeolites) | H-beta, H-mordenite, SAPO-11 | Can offer higher selectivity for para- or ortho-isomers depending on pore structure; reusable and more environmentally friendly. researchgate.netresearchgate.net |

| Acid-Treated Clays | Montmorillonite | Used in transalkylation and isomerization reactions to enrich desired isomers. google.com |

This table is generated based on data from the text.

Due to the formation of isomeric mixtures during direct alkylation, rearrangement and isomerization reactions are important strategies for enriching the desired isomer. bdu.ac.in For instance, if a synthesis yields an excess of 2-isopropylphenol, it can be isomerized to the thermodynamically more stable 4-isopropylphenol. google.com

This transalkylation process can be carried out by heating the isomeric mixture in the presence of an acid catalyst, such as sulfuric acid-treated clay or trifluoromethanesulfonic acid. google.com The mechanism involves the reversible protonation and de-alkylation/re-alkylation of the phenol ring, eventually leading to an equilibrium mixture that is often enriched in the para isomer. Catalysts like aluminum fluoride have also been shown to effectively promote the isomerization of alkylphenols at high temperatures. google.com Another classic rearrangement that can be applied is the Fries rearrangement, where a phenyl ether (e.g., isopropyl phenyl ether) is rearranged to a hydroxyalkylphenone, or in related variants, to an alkylphenol. acs.orgwiley-vch.de These rearrangement strategies provide a valuable tool for maximizing the yield of a specific, desired alkylphenol precursor.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

Multi-step synthesis is a foundational approach in organic chemistry for constructing complex molecules from simpler starting materials through a series of chemical reactions. vapourtec.com This strategy is essential when a target compound cannot be formed in a single step. vapourtec.com The synthesis of this compound is a clear example where a sequential introduction of functional groups is necessary.

A primary route to this compound involves the direct N,N-dimethylation of its precursor, 2-Amino-4-isopropylphenol. This transformation focuses on the selective alkylation of the amino group. One effective method involves a one-pot reaction where the aminophenol is condensed with an aldehyde and subsequently reduced with a hydride reagent like sodium borohydride. umich.edu

Another common strategy for N-methylation is the use of formaldehyde as the carbon source in a reductive amination process. Various catalytic systems have been developed to facilitate this reaction with high efficiency and selectivity. For instance, heterogeneous catalysts such as Ru/C have been shown to effectively catalyze the N-methylation of amines using formaldehyde under hydrogen pressure. nih.gov Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for maximizing the yield of the desired N,N-dimethylated product. nih.gov Studies on the N-methylation of various amines have shown that parameters like catalyst dosage and temperature significantly influence product yields. For example, in the N-methylation of benzylamine with dimethyl carbonate (DMC), increasing the temperature to 180 °C and optimizing the catalyst concentration and reaction time were key to achieving high yields of the dimethylated product. nih.govacs.org

Table 1: Optimized Conditions for N-Methylation of Amines

| Catalyst System | Methylating Agent | Substrate | Temperature (°C) | Pressure | Yield |

|---|---|---|---|---|---|

| Ru/C | Formaldehyde (HCHO) | Benzylamine | 70 | H₂ | Excellent |

| Cu-Zr Bimetallic Nanoparticles | Dimethyl Carbonate (DMC) | Benzylamine | 180 | N/A | High |

| Ni/NiO@C | Formaldehyde (HCHO) | Aromatic Amines | 80 | 20 bar H₂ | >90% |

Data compiled from studies on N-methylation reactions relevant to aminophenol synthesis. nih.govacs.orgchemrxiv.org

Achieving the specific 2,4-disubstituted pattern of this compound requires high regiochemical control. Classical electrophilic substitution reactions on a phenol ring are often difficult to control, as the hydroxyl group activates both the ortho and para positions, leading to mixtures of products. nih.gov Modern synthetic methods have been developed to overcome this challenge.

One powerful strategy involves a cascade reaction sequence, such as a Diels-Alder/retro-Diels-Alder process, using hydroxypyrone and nitroalkene starting materials. oregonstate.eduresearchgate.net This method allows for the synthesis of highly substituted phenols with complete regiochemical control, enabling the programmable substitution at any position on the benzene (B151609) ring. oregonstate.eduresearchgate.netacs.org Another approach is the use of directing groups, which can guide the functionalization to a specific position on the phenol ring. While many strategies involve installing a directing group on the phenolic hydroxyl, direct C-H functionalization using the free hydroxyl group as a director is a more atom-economical approach, though it presents significant challenges in chemo- and regioselectivity. nih.gov

Catalytic Aspects in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its precursors. Both Lewis acid and transition metal catalysts are employed to facilitate key bond-forming steps, such as alkylation and cross-coupling reactions.

The introduction of the isopropyl group at the para-position of the phenol ring is typically achieved through a Friedel-Crafts alkylation reaction. This reaction utilizes a Lewis acid catalyst to generate a carbocation electrophile from an alkylating agent (e.g., an alkene or alkyl halide), which then attacks the electron-rich phenol ring. jk-sci.comslchemtech.com

Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). slchemtech.com The choice of catalyst is critical, as harsh catalysts can lead to side reactions or degradation of the substrate. jk-sci.com Lewis acids are categorized by their activity, ranging from very active (e.g., AlCl₃, GaCl₃) to mild (e.g., BCl₃, SnCl₄, TiCl₄). jk-sci.com In a related process, a cooperative dual catalytic system combining a Lewis acid like scandium trifluoromethanesulfonate (Sc(OTf)₃) with a metal catalyst such as Pd/C has been developed for the selective ortho-alkylation of phenols. acs.orgnih.gov Such systems highlight the sophisticated strategies used to control regioselectivity in phenol functionalization. acs.orgnih.gov

Table 2: Classification of Lewis Acid Catalysts in Friedel-Crafts Alkylation

| Activity Level | Examples of Lewis Acids |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | InCl₃, SbCl₅, FeCl₃ |

| Mild | BCl₃, SnCl₄, TiCl₄, TiBr₄ |

Source: Adapted from comparative studies on Lewis acid activity. jk-sci.com

Transition metal catalysis offers powerful methods for constructing C-C and C-O bonds, which are fundamental to the synthesis of substituted phenols. beilstein-journals.orgnih.gov While not a direct method for producing this compound itself, the Heck reaction is a cornerstone of transition metal-catalyzed cross-coupling chemistry and provides a valuable tool for synthesizing complex phenol derivatives. mdpi.com

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is instrumental in building complex molecular scaffolds. mdpi.com In the context of phenol synthesis, related cross-coupling reactions can be used to form C-O bonds or to functionalize aryl halides that can later be converted to phenols. beilstein-journals.org For instance, palladium-catalyzed methodologies have been developed for the direct synthesis of phenols from aryl halides using KOH as the hydroxide source. organic-chemistry.org Furthermore, palladium catalysis can be used in the Heck cross-coupling of phenols themselves by activating the C-O bond, allowing for the synthesis of functionalized olefins from readily available phenol derivatives. rsc.org Intramolecular versions of the Heck reaction are also used to create cyclic structures containing phenolic moieties. wikipedia.org

Chemical Transformations and Reactivity Profiles of 2 Dimethylamino 4 Isopropylphenol

Reactivity of the Aromatic Ring System in Electrophilic and Nucleophilic Substitutions

The aromatic ring of 2-(Dimethylamino)-4-isopropylphenol is highly activated towards electrophilic substitution due to the presence of the electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups. Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.

The dimethylamino group is a particularly powerful activating group, more so than the hydroxyl group. Its lone pair of electrons on the nitrogen atom is readily delocalized into the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. The isopropyl group at the para position is a weak activating group and also directs electrophiles to the ortho positions.

Considering the directing effects of all three substituents, the positions for electrophilic attack are primarily the carbons ortho and para to the hydroxyl and dimethylamino groups. However, since the para position to the hydroxyl group is occupied by the isopropyl group, and the position ortho to the hydroxyl is occupied by the dimethylamino group, the remaining open positions are the most likely sites for substitution. Specifically, the positions ortho to the dimethylamino group and meta to the hydroxyl group are the most activated and sterically accessible for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com For instance, nitration of 4-isopropylphenol (B134273) is known to occur readily. rsc.org Given the enhanced activation by the dimethylamino group, this compound is expected to react even more vigorously under similar conditions.

In contrast, nucleophilic aromatic substitution on the benzene ring of this compound is generally unfavorable. chemistrysteps.comnumberanalytics.comyoutube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards attack by a nucleophile, which are absent in this molecule. libretexts.orgmasterorganicchemistry.com The electron-rich nature of the phenol (B47542) ring makes it inherently resistant to nucleophilic attack. chemistrysteps.comnumberanalytics.comyoutube.com

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-(Dimethylamino)-4-isopropyl-6-nitrophenol |

| Bromination | Br₂/FeBr₃ | 2-(Dimethylamino)-6-bromo-4-isopropylphenol |

| Chlorination | Cl₂/AlCl₃ | 2-(Dimethylamino)-6-chloro-4-isopropylphenol |

| Sulfonation | Fuming H₂SO₄ | 3-(Dimethylamino)-5-isopropyl-2-hydroxybenzenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Complex mixture due to high reactivity and potential for polysubstitution. |

Oxidation Pathways and Mechanisms of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation, leading to a variety of products depending on the reaction conditions and the oxidizing agent used.

Phenols with an alkyl group in the para position, such as 4-isopropylphenol, are known to form quinone methides upon oxidation. wikipedia.org This process involves a two-electron oxidation of the phenol. The presence of the isopropyl group at the para position of this compound makes the formation of a quinone methide intermediate a plausible oxidation pathway. This intermediate is highly reactive and can undergo subsequent reactions, such as nucleophilic addition.

Oxidative coupling is a common reaction for phenols, leading to the formation of dimers and oligomers. wikipedia.orgacs.orgnih.govnih.gov This can occur through either carbon-carbon or carbon-oxygen bond formation. The oxidation of this compound can lead to phenoxy radicals, which can then couple with each other. The specific substitution pattern of the resulting dimers and oligomers will depend on the sites of highest spin density in the radical intermediate and steric factors.

Under stronger oxidizing conditions, phenols can be oxidized to quinones. In the case of this compound, oxidation could potentially lead to the formation of a substituted benzoquinone. However, the presence of the activating dimethylamino group might also lead to more complex oxidative degradation pathways.

Reactivity of the Dimethylamino Functional Group

The dimethylamino group possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. mdpi.com This nucleophilicity allows it to participate in a variety of reactions. For instance, it can be protonated by acids to form an ammonium (B1175870) salt. It can also react with electrophiles such as alkyl halides in quaternization reactions to form a quaternary ammonium salt. The nucleophilicity of the dimethylamino group can be influenced by the electronic effects of the other substituents on the aromatic ring.

| Functional Group | Reaction Type | Description |

| Aromatic Ring | Electrophilic Substitution | The electron-rich ring is highly susceptible to attack by electrophiles, with substitution predicted to occur at the positions ortho to the dimethylamino group. |

| Phenolic -OH | Oxidation | Can be oxidized to form a phenoxy radical, which can lead to quinone methides, dimers, or quinone-type structures. |

| Dimethylamino -N(CH₃)₂ | Nucleophilic Attack | The nitrogen's lone pair can act as a nucleophile, for example, in reactions with acids or alkylating agents. |

Participation in Intramolecular Cyclization or Rearrangement Reactions

There is currently no available scientific literature detailing the participation of this compound in intramolecular cyclization or rearrangement reactions. While intramolecular cyclizations of substituted phenols are known, specific examples or studies involving this compound have not been found. rsc.orgrsc.orgmdpi.comresearchgate.net Such reactions would theoretically depend on the presence of a suitable reacting partner on a side chain that could engage with the phenol ring or its substituents, but no such transformations have been documented for this molecule.

Reactions Involving the Isopropyl Side Chain (e.g., Further Functionalization, Cleavage)

No specific studies on the functionalization or cleavage of the isopropyl side chain of this compound have been reported in the available literature. While reactions of isopropyl groups on aromatic rings are known in different contexts, such as in the synthesis of other phenolic compounds, these have not been specifically described for this compound. For the related compound, 4-isopropylphenol, studies on its hydrogenation have been conducted, but this does not provide direct insight into the reactivity of the title compound. rsc.orgresearchgate.net

Mechanistic Investigations of this compound Reactions

A thorough search has not yielded any specific mechanistic investigations into the reactions of this compound. ethz.chescholarship.orgnih.gov

Study of Reactive Intermediates (e.g., Aryloxenium Ions)

There are no documented studies on the formation or role of reactive intermediates, such as aryloxenium ions, in the chemical reactions of this compound. While aryloxenium ions are known as potential, highly reactive intermediates in the oxidation of some phenols, their specific involvement in the context of this compound has not been investigated.

Kinetic and Thermodynamic Analyses of Transformation Pathways

No kinetic or thermodynamic data for the transformation pathways of this compound are available in the current body of scientific literature. Kinetic analysis for the hydrogenation of 4-isopropylphenol exists, but this data cannot be extrapolated to the title compound due to the presence of the influential dimethylamino group. rsc.org

Coordination Chemistry of 2 Dimethylamino 4 Isopropylphenol

Ligand Design Principles: Amphiphilic and Ambidentate Nature of Amino-Functionalized Phenols

Amino-functionalized phenols are a significant class of ligands whose design is governed by several key principles. These molecules inherently possess an amphiphilic nature. In the case of 2-(Dimethylamino)-4-isopropylphenol, the hydroxyl and dimethylamino groups provide hydrophilic, polar sites capable of hydrogen bonding and coordinating to metal ions. Conversely, the aromatic ring and the bulky isopropyl group constitute a nonpolar, hydrophobic region. This duality influences the solubility of the ligand and its metal complexes, as well as their interactions in different solvent systems.

The ligand also demonstrates ambidentate character, meaning it has two or more potential donor atoms that can coordinate to a central metal ion. This compound features two primary coordination sites: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the dimethylamino group. nih.gov The deprotonated phenolate (B1203915) oxygen is a hard donor, typically forming strong bonds with hard metal ions, while the tertiary amine nitrogen is a softer donor. This allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of these two distinct donor sites is fundamental to its utility in forming stable coordination complexes. pjsir.org

Synthesis and Characterization of Metal Complexes Utilizing this compound as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction often requires a base to deprotonate the phenolic hydroxyl group, facilitating coordination of the resulting phenoxide ion.

Transition metal ions like copper(II) and zinc(II) readily form complexes with amino-functionalized phenolic ligands. researchgate.net The synthesis generally involves mixing the ligand and a metal salt, such as copper(II) acetate (B1210297) or zinc(II) chloride, in a 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695) or methanol. nih.govjocpr.com The mixture is often refluxed to ensure the completion of the reaction. jocpr.com The resulting solid complexes can then be isolated by filtration, washed, and dried. jocpr.com The coordination typically occurs through the phenolic oxygen and the amino nitrogen, resulting in a chelated structure. nih.gov For instance, with a divalent metal ion (M²⁺), a neutral complex of the type [M(L)₂] can be formed, where L represents the deprotonated this compound ligand.

The characterization of these metal complexes relies on a combination of spectroscopic and structural methods to confirm the coordination and determine the geometry of the resulting compound.

Infrared (IR) Spectroscopy: In the free ligand, a broad absorption band corresponding to the O-H stretch of the phenol (B47542) is observed. Upon coordination to a metal ion, this band disappears, indicating deprotonation. Furthermore, the C-N stretching frequency of the dimethylamino group may shift, providing evidence of the nitrogen atom's involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show shifts in the absorption bands. researchgate.net These shifts are due to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion, confirming the formation of the complex. researchgate.net

Table 1: Hypothetical X-ray Diffraction Data for a [Cu(this compound)₂] Complex

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice shape. |

| Space Group | P2₁/c | The symmetry of the unit cell. |

| Coordination Geometry | Distorted Square Planar | The arrangement of ligands around the Cu(II) center. |

| Cu-O Bond Length (Å) | 1.915 | The distance between the copper and oxygen atoms. |

| Cu-N Bond Length (Å) | 2.023 | The distance between the copper and nitrogen atoms. |

| O-Cu-N Bite Angle (°) | 85.5 | The angle formed by the chelating ligand with the metal. |

Catalytic Applications of Metal Complexes Derived from this compound

The metal complexes derived from this compound are of interest for their potential use in catalysis, particularly due to the specific electronic and steric environment the ligand creates around the metal center.

Complexes of this compound are well-suited for homogeneous catalysis , where the catalyst is in the same phase as the reactants. The amphiphilic nature of the ligand can enhance the solubility of the catalyst in organic solvents where the substrates are also dissolved. The metal center, activated by the coordinated ligand, can serve as the active site for a variety of organic transformations. The electronic properties of the metal can be fine-tuned by the electron-donating nature of the phenoxide and amino groups, potentially influencing the catalytic cycle.

The structure of the ligand is crucial for controlling the selectivity of catalytic reactions.

Regioselectivity: The steric bulk provided by the isopropyl group and the dimethylamino group can direct incoming substrate molecules to a specific orientation relative to the catalytic metal center. This steric hindrance can favor the reaction at one particular site on the substrate over another, thus controlling the regioselectivity of the product.

Enantioselectivity: If a chiral version of the ligand were used (for example, by modifying one of the methyl groups on the amine to a different group), it could be used in asymmetric catalysis. The chiral environment created around the metal center would favor the formation of one enantiomer of the product over the other. nih.govacs.org The design of such chiral ligands allows for the synthesis of enantiomerically enriched compounds, which is of high importance in the pharmaceutical industry. nih.gov The rigidity of the chelate ring formed by the ligand helps to create a well-defined chiral pocket, which is essential for effective stereochemical control.

Spectroscopic and Advanced Analytical Methodologies for 2 Dimethylamino 4 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-(Dimethylamino)-4-isopropylphenol. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. Key signals include those for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the dimethylamino group. For instance, in a related compound, 4-isopropylphenol (B134273), the aromatic protons appear in the range of 6.7-7.2 ppm, the methine proton as a septet around 2.8 ppm, and the isopropyl methyl protons as a doublet around 1.2 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms are influenced by their chemical environment, allowing for the identification of aromatic carbons, the isopropyl group carbons, and the dimethylamino group carbons.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~6.5 - 7.5 | ~115 - 150 |

| Isopropyl CH | ~2.8 - 3.2 | ~33 - 35 |

| Isopropyl CH₃ | ~1.2 | ~23 - 25 |

| Dimethylamino CH₃ | ~2.6 | ~40 - 45 |

| Phenolic OH | Variable | - |

| C-O (Aromatic) | - | ~150 - 155 |

| C-N (Aromatic) | - | ~140 - 145 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, a series of 2D NMR experiments are employed. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.edu For this compound, COSY would show correlations between the aromatic protons on the same ring and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comepfl.ch It is instrumental in assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methine proton of the isopropyl group will correlate with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected between the dimethylamino protons and the aromatic carbon to which the nitrogen is attached, as well as the adjacent aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands. For a similar compound, 2-isopropylphenol, characteristic peaks are observed for O-H stretching (around 3500 cm⁻¹), C-H stretching of the aromatic ring (around 3050 cm⁻¹), and C-H stretching of the alkyl groups (around 2960 cm⁻¹). chemicalbook.com The spectrum of this compound would also feature a strong C-N stretching band for the dimethylamino group.

Raman spectroscopy provides complementary information to IR spectroscopy. For 2-isopropylphenol, Raman spectra show distinct bands corresponding to the aromatic ring vibrations and the isopropyl group vibrations. chemicalbook.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenol) | ~3600 - 3200 (broad) |

| C-H stretch (aromatic) | ~3100 - 3000 |

| C-H stretch (aliphatic) | ~3000 - 2850 |

| C=C stretch (aromatic) | ~1600 and ~1475 |

| C-N stretch (aromatic amine) | ~1340 - 1250 |

| C-O stretch (phenol) | ~1260 - 1180 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The aromatic ring in this compound, along with the electron-donating hydroxyl and dimethylamino groups, constitutes a chromophore that absorbs UV light. The UV-Vis spectrum of 2-methoxy-4-vinyl phenol (B47542), a structurally related compound, shows absorption peaks that are indicative of its electronic structure. researchgate.net The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption maximum compared to phenol or isopropylphenol.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 179.26. bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, in related phenolic compounds like 4-isopropylphenol, a common fragmentation is the loss of a methyl group from the isopropyl moiety. ufz.denist.gov For this compound, characteristic fragments corresponding to the loss of the dimethylamino group or cleavage of the isopropyl group would be expected.

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.gov

Column Chromatography: This technique is used for the purification of the compound on a larger scale, using a stationary phase like silica (B1680970) gel and an appropriate mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the final purity assessment of the compound. nih.gov A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), would be appropriate for analyzing this compound. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable. nih.gov

The purity of the compound is often confirmed by a combination of these techniques, ensuring that it meets the required specifications for its intended use. lgcstandards.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound in various matrices. The method's adaptability allows for the analysis of thermally labile and non-volatile compounds, making it highly suitable for phenols.

Typically, a reverse-phase HPLC method is employed for the analysis of phenolic compounds. In the case of the structurally related compound 2-((Dimethylamino)methyl)phenol, analysis is effectively performed using a reverse-phase column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation mechanism relies on the partitioning of the analyte between the polar mobile phase and the nonpolar stationary phase. The dimethylamino and isopropyl groups on the phenol ring will influence the compound's retention time, requiring optimization of the mobile phase composition and gradient to achieve adequate resolution from impurities.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. A study on a different compound, isopropyl p-toluenesulfonate, demonstrated an HPLC method with a limit of detection as low as 0.96 µg/g and a limit of quantification of 2.91 µg/g, showcasing the sensitivity of HPLC analysis. oatext.com The precision of such methods is often indicated by a coefficient of variation of less than 7%. oatext.com

Table 1: Representative HPLC Method Parameters for Analysis of Phenolic Compounds

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250mm x 4.6mm, 5 µm) | Stationary phase for separation based on hydrophobicity. researchgate.net |

| Mobile Phase | Acetonitrile / Water with 0.1% Acetic Acid | Eluent system to carry the analyte through the column. researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. researchgate.net |

| Detection | Diode Array Detector (DAD) or UV-Vis (e.g., 240 nm) | Monitors the eluent for the analyte's absorbance. researchgate.net |

| Injection Volume | 10 - 20 µL | The volume of sample introduced into the system. |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry provides a powerful combination of high-resolution separation and definitive mass identification. It is a primary tool for analyzing volatile and semi-volatile compounds like this compound, especially for identifying impurities and in metabolomic studies.

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of this compound from other components in a mixture is achieved based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer.

The mass spectrometer ionizes the molecule, most commonly through electron ionization (EI), causing it to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragment ions constitute the mass spectrum, which serves as a molecular fingerprint. For phenolic compounds like 2,4-dichlorophenol, the molecular ion peak is readily observed, along with major fragment peaks that correspond to stable ions formed during fragmentation. researchgate.net The NIST library contains extensive mass spectral data for various compounds, including isomers like 2,4-dimethylphenol, which can be used for comparison and identification. nist.gov The use of retention indices from the gas chromatogram provides an additional layer of confirmation for the compound's identity. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, a single crystal of this compound of sufficient quality and size (typically >0.1 mm) is required. wikipedia.org This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. By measuring the angles and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org

From this electron density map, the positions of individual atoms are determined, revealing the complete molecular structure. Studies on the closely related compound 4-isopropylphenol have successfully used X-ray diffraction to determine its crystal structure at various temperatures. nih.govresearchgate.net This research provided detailed information on lattice parameters, thermal expansion coefficients, and the torsional motion of the isopropyl group. nih.govresearchgate.net Such data is crucial for understanding the physical properties and solid-state behavior of the material.

Table 2: Representative Crystallographic Data Obtained from XRD Analysis (Based on data for 4-isopropylphenol as an analogue)

| Parameter | Description | Example Value (for 4-isopropylphenol at 300K) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | Pca21 |

| a (Å) | Lattice parameter, length of the a-axis. | 10.315 |

| b (Å) | Lattice parameter, length of the b-axis. | 6.098 |

| c (Å) | Lattice parameter, length of the c-axis. | 12.894 |

| V (ų) | Volume of the unit cell. | 811.0 |

| Z | Number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.11 |

Data derived from studies on the analogue compound 4-isopropylphenol. nih.govresearchgate.net

Theoretical and Computational Studies on 2 Dimethylamino 4 Isopropylphenol

Quantum Chemical Descriptors and Reactivity Indices

A comprehensive review of available scientific literature reveals a notable absence of specific theoretical and computational studies focused on the quantum chemical descriptors and reactivity indices of 2-(Dimethylamino)-4-isopropylphenol. While computational chemistry is a powerful tool for elucidating the electronic structure and reactivity of molecules, and numerous studies have been conducted on various substituted phenols, this particular compound does not appear to have been the subject of such specific investigation.

General studies on substituted phenols often explore the effects of different functional groups on the electronic properties of the phenol (B47542) ring. For instance, research has delved into the impact of electron-donating groups, such as the dimethylamino group, and alkyl substituents on parameters like HOMO-LUMO energy gaps, ionization potentials, and bond dissociation energies. These studies provide a foundational understanding of how substituents modulate the reactivity of the phenolic system. However, without a dedicated computational analysis of this compound, it is not possible to present specific data tables with quantum chemical descriptors or detailed research findings on its reactivity indices.

The combination of a strong electron-donating dimethylamino group at the ortho position and a weakly electron-donating isopropyl group at the para position would be expected to significantly influence the electronic distribution and reactivity of the phenol. A theoretical study would likely involve density functional theory (DFT) calculations to optimize the molecular geometry and compute a range of electronic properties.

Derivatives and Analogues of 2 Dimethylamino 4 Isopropylphenol

Synthesis of Structurally Modified Analogues of 2-(Dimethylamino)-4-isopropylphenol

The synthesis of analogues of this compound involves targeted chemical reactions at its key functional groups. These modifications are crucial for developing new molecules with tailored properties.

The phenolic hydroxyl group is a prime target for functionalization due to its reactivity. Classical derivatization strategies for phenolic fragments are well-established and can be readily applied. nih.gov

Etherification: This process involves converting the hydroxyl group (-OH) into an ether (-OR). A common method is Williamson ether synthesis, where the phenoxide, formed by treating the phenol (B47542) with a base, reacts with an alkyl halide. For instance, methylation can be achieved to form a methoxy (B1213986) group. A relevant example is the synthesis of phenoxy diaminopyrimidine derivatives, which can start from a (2-isopropyl-4-methoxy-phenoxy)-acetonitrile intermediate, indicating the feasibility of having a methoxy group on an isopropylphenol structure. google.com

Esterification: The reaction of the phenolic hydroxyl group with carboxylic acids or their derivatives (like acid chlorides or anhydrides) yields esters (-O-C=O-R). This reaction is typically catalyzed by an acid or a coupling agent.

The table below summarizes common functionalization reactions for the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Functional Group | General Significance |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) | Masks the acidic proton of the phenol; alters solubility and electronic properties. |

| Esterification | Carboxylic acid/anhydride/acyl chloride, Acid catalyst | Ester (-OC(O)R) | Introduces a carbonyl group; can serve as a protecting group or modify biological activity. |

The dimethylamino group (-N(CH₃)₂) is a tertiary amine and a strong electron-donating group, significantly influencing the electron density of the aromatic ring. nih.gov Modifications to this group can alter the electronic and steric properties of the molecule.

N-Oxide Formation: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-CPBA. This transformation converts the basic nitrogen center into a more polar, less basic functional group.

Quaternization: The lone pair of electrons on the nitrogen atom can react with alkyl halides to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge on the nitrogen atom, dramatically increasing the water solubility of the molecule.

Demethylation: While more complex, N-demethylation reactions can convert the dimethylamino group into a secondary or primary amine, opening pathways for further functionalization at the nitrogen atom.

The following table outlines potential modifications of the dimethylamino group.

| Modification | Typical Reagents | Resulting Group | Key Change in Property |

| N-Oxidation | H₂O₂, m-CPBA | N-Oxide | Increased polarity, reduced basicity. |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Introduction of a permanent positive charge, increased water solubility. |

The isopropyl group, while generally less reactive than the other functional groups, can also be a site for chemical modification. nih.gov

Dehydrogenation: The isopropyl group can undergo catalytic dehydrogenation to form an isopropenyl group (-C(CH₃)=CH₂). wikipedia.org This introduces an alkene functionality, which can then participate in a wide range of addition reactions (e.g., hydrogenation, halogenation, epoxidation).

Oxidation: Strong oxidizing agents can potentially lead to the oxidation of the benzylic carbon of the isopropyl group, although this can be challenging without affecting other parts of the molecule.

The table below details derivatization possibilities for the isopropyl side chain.

| Reaction | Conditions | Product Functional Group | Synthetic Potential |

| Dehydrogenation | Catalytic (e.g., with a suitable metal catalyst at high temperature) | Isopropenyl | Creates a reactive double bond for further additions and polymerizations. wikipedia.org |

Comparative Chemical Reactivity of Derivatives

The derivatives of this compound exhibit varied chemical reactivity compared to the parent compound, stemming from the altered electronic and steric nature of the modified functional groups.

Ether and Ester Derivatives: Masking the phenolic hydroxyl group as an ether or ester removes its acidic proton and its ability to act as a hydrogen bond donor. This change prevents reactions involving the phenoxide ion, such as O-alkylation. However, the electron-donating character of the ether oxygen is retained, while the ester group is electron-withdrawing, which will differentially influence the reactivity of the aromatic ring towards electrophilic substitution.

N-Oxide and Quaternary Ammonium Derivatives: Modification of the dimethylamino group to an N-oxide or a quaternary salt transforms it from a strong electron-donating group into a strong electron-withdrawing group. This deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the nitrogen substituent.

Isopropenyl Derivatives: The introduction of a double bond via dehydrogenation of the isopropyl group creates a new center of reactivity. The isopropenyl group can undergo electrophilic addition, radical reactions, and polymerization, none of which are possible with the saturated isopropyl group.

Structure-Reactivity Relationships in the Context of Chemical Transformations

The this compound molecule possesses two strong electron-donating groups: the hydroxyl (-OH) and the dimethylamino (-N(CH₃)₂). Both groups activate the aromatic ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions relative to themselves. The combined effect of the ortho-dimethylamino and para-isopropyl groups strongly activates positions 3, 5, and 6 for electrophilic attack.

Influence of the Dimethylamino Group: The dimethylamino group is a powerful activating group. In structure-activity relationship studies of other phenolic compounds, strong electron-donating groups like the dimethylamino group have been shown to significantly influence the stability of intermediates and adducts in chemical reactions. nih.gov

Influence of the Hydroxyl Group: The phenolic hydroxyl is also a strong activating group. Its presence, and particularly its deprotonation to a phenoxide ion under basic conditions, greatly enhances the nucleophilicity of the aromatic ring.

Combined Electronic Effects: When the hydroxyl group is converted to an ether, the activating effect is slightly reduced but still significant. If converted to an ester, the group becomes deactivating. If the dimethylamino group is oxidized or quaternized, it becomes strongly deactivating. The reactivity of any given derivative in a chemical transformation, such as Suzuki-Miyaura cross-coupling or electrophilic substitution, will therefore be a direct consequence of the net electronic effect of its substituents. rsc.org For example, a derivative with a methoxy group (ether) and a dimethylamino group would be highly activated for electrophilic substitution. Conversely, a derivative with an ester group and a quaternary ammonium salt would be highly deactivated.

Non Biological Applications of 2 Dimethylamino 4 Isopropylphenol in Chemical Science

Utilization as a Synthetic Building Block or Intermediate in Complex Molecule Construction

The molecular architecture of 2-(Dimethylamino)-4-isopropylphenol , featuring a hydroxyl group, a dimethylamino substituent, and an isopropyl group on a benzene (B151609) ring, positions it as a potentially valuable building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, making it an attractive starting material or intermediate for the construction of more complex molecules.

The presence of the hydroxyl and dimethylamino groups ortho to each other can facilitate the formation of heterocyclic compounds through cyclization reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution, with the existing substituents directing incoming electrophiles to specific positions, thereby enabling the synthesis of highly functionalized aromatic compounds. While specific examples of its use as a building block are not extensively documented in broad literature, its structural motifs are found in more complex molecules, suggesting its role as a precursor in multi-step synthetic pathways.

Role in Catalysis as a Component of Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of green chemistry and efficient chemical manufacturing. Aminophenol derivatives have been investigated for their potential to act as ligands in transition metal catalysis. The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group in This compound can coordinate to metal centers, forming stable chelate complexes. These complexes can, in turn, exhibit catalytic activity in a variety of organic transformations.

For instance, related aminophenol ligands have been successfully employed in reactions such as cross-coupling, hydrogenation, and oxidation. The electronic and steric properties of the ligand, influenced by the dimethylamino and isopropyl groups, can modulate the reactivity and selectivity of the metal catalyst. Although specific research detailing the application of This compound in novel catalytic systems is limited, its structural features suggest a strong potential for exploration in this field. The study of its coordination chemistry with various transition metals could unveil new catalysts with unique properties. A related compound, 4-isopropylphenol (B134273), has been studied in hydrogenation reactions over activated carbon-supported rhodium catalysts. rsc.org

Potential in Materials Science Research (e.g., in Polymer Chemistry or Advanced Functional Materials)

In the quest for advanced materials with tailored properties, functional monomers play a pivotal role. The phenolic hydroxyl group of This compound can be readily derivatized, for example, through esterification with acrylic or methacrylic acid, to yield a functional monomer. Such monomers can then be polymerized or copolymerized to produce polymers with specific characteristics.

The incorporation of the dimethylamino group can impart pH-responsiveness to the resulting polymer, as the amine can be protonated or deprotonated depending on the pH of the surrounding environment. This change in charge can lead to conformational changes in the polymer chain, resulting in "smart" materials that respond to external stimuli. Research on similar structures, such as copolymers of N-isopropylacrylamide with aminophenol-derived monomers, has demonstrated the development of thermo- and pH-responsive polymers. researchgate.netresearchgate.net These materials have potential applications in areas such as drug delivery, sensors, and hydrogels. The isopropyl group, being hydrophobic, can also influence the solubility and thermal properties of the polymer.

Applications in Chemical Sensing and Probe Development

The development of selective and sensitive chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The structure of This compound contains the necessary components to function as a chemical probe or as a building block for a more complex sensor molecule.

The phenolic hydroxyl group can act as a hydrogen bond donor, while the dimethylamino group can act as a hydrogen bond acceptor. These interactions can be exploited for the selective recognition of specific analytes. Furthermore, the aromatic ring can participate in π-π stacking interactions. By attaching a fluorophore or a chromophore to the molecule, changes in the local environment upon analyte binding can be translated into a measurable optical or electrochemical signal. For instance, the functionalization of sensor platforms with molecules containing similar functionalities has been shown to enhance the detection of specific analytes. While direct applications of This compound as a chemical sensor are not widely reported, its inherent chemical properties make it a promising candidate for future research in this area.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(Dimethylamino)-4-isopropylphenol, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the dimethylamino and isopropyl substituents. Mass spectrometry (MS) provides molecular weight validation (e.g., expected m/z ≈ 207 for C₁₁H₁₇NO). Infrared (IR) spectroscopy can identify hydroxyl and amine functional groups. Cross-referencing with NIST databases ensures accuracy, as seen in analogous phenol derivatives .

Q. How does the concentration of this compound influence its efficacy as a co-initiator in polymerization reactions?

- Methodological Answer : Experimental designs should vary amine concentrations (e.g., 0.5–2.0 wt%) while maintaining fixed initiator ratios (e.g., camphorquinone). Degree of conversion can be quantified via FTIR spectroscopy (monitoring C=C bond reduction at ~1630 cm⁻¹). Higher amine concentrations typically enhance radical generation, but excessive amounts may quench reactivity due to steric effects, as observed in analogous resin systems .

Q. What synthetic routes yield this compound with high purity?

- Methodological Answer : Friedel-Crafts alkylation or Ullmann coupling can introduce the isopropyl group to phenolic precursors. Subsequent dimethylamination via reductive alkylation (e.g., formaldehyde/dimethylamine with NaBH₄) is effective. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >98%. Monitor by HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in radical polymerization?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO energy gaps to predict electron-donor capacity. Solvent effects (e.g., dielectric constant of resin matrices) are incorporated via PCM models. Validate predictions experimentally using electron paramagnetic resonance (EPR) to detect radical intermediates. This approach aligns with studies on structurally related amines .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

- Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., light intensity, oxygen inhibition) is essential. Replicate experiments under controlled atmospheres (N₂-purged vs. aerobic). For example, conflicting data on amine reactivity in resin systems (e.g., ethyl 4-dimethylaminobenzoate vs. methacrylates) were resolved by isolating oxygen’s role in radical quenching .

Q. How does the electronic structure of this compound affect its interaction with photoinitiators in UV-cured resins?

- Methodological Answer : Ultraviolet-visible (UV-Vis) spectroscopy identifies absorbance overlaps between the amine (λmax ~300 nm) and photoinitiators (e.g., camphorquinone, λmax ~468 nm). Transient absorption spectroscopy tracks exciplex formation. Optimize ratios to avoid competitive absorption, as demonstrated in systems using diphenyliodonium hexafluorophosphate (DPI) .

Q. What role do substituent effects (e.g., isopropyl vs. methyl) play in the compound’s solubility and stability?

- Methodological Answer : Compare logP values (via shake-flask method or computational tools like ACD/Labs) to assess hydrophobicity. Isopropyl groups increase steric hindrance, reducing hydrolysis rates. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring quantify degradation pathways. Structural analogs like 4-isopropyl-2-methylphenol provide benchmark data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.